Phenylcarbylamine chloride

Catalog No.
S571795
CAS No.
622-44-6
M.F
C7H5Cl2N
M. Wt
174.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenylcarbylamine chloride

CAS Number

622-44-6

Product Name

Phenylcarbylamine chloride

IUPAC Name

1,1-dichloro-N-phenylmethanimine

Molecular Formula

C7H5Cl2N

Molecular Weight

174.02 g/mol

InChI

InChI=1S/C7H5Cl2N/c8-7(9)10-6-4-2-1-3-5-6/h1-5H

InChI Key

TTWWZVGVBRPHLE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N=C(Cl)Cl

solubility

SOL IN BENZENE, ALC, ETHER; INSOL IN WATER

Synonyms

phenyl isocyanide dichloride

Canonical SMILES

C1=CC=C(C=C1)N=C(Cl)Cl
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Phenylcarbylamine chloride, with the chemical formula C₇H₅Cl₂N, is a pale-yellow, oily liquid characterized by its distinct onion-like odor. It is classified as a highly toxic compound, particularly dangerous due to its potential for inhalation and skin absorption, leading to severe irritation of the skin and mucous membranes . The compound is insoluble in water but soluble in alcohol, with a density of 1.265 g/cm³ . Its structure features a phenyl group attached to a carbylamine moiety, making it part of the isocyanide family.

Phenylcarbylamine chloride is a highly toxic and corrosive compound. It is a severe irritant to the eyes, skin, and respiratory system, causing tearing, coughing, and difficulty breathing []. Exposure can lead to pulmonary edema and even death [].

Including:

  • Nucleophilic Substitution: The chlorine atom in phenylcarbylamine chloride can be replaced by nucleophiles, leading to the formation of new compounds.
  • Friedel-Crafts Reactions: It can engage in Friedel-Crafts-like reactions with aromatic compounds, resulting in the formation of substituted benzamides after hydrolysis .
  • Reactivity with Alcohols and Water: The compound may react vigorously or explosively with diisopropyl ether and other ethers, and it is incompatible with water and strong oxidizing agents .

Phenylcarbylamine chloride exhibits significant biological activity primarily due to its toxicity. It has been identified as a potential military poison gas and poses health risks upon exposure. Its toxicological profile indicates that it can cause severe respiratory issues, skin burns, and other systemic effects when absorbed through the skin or inhaled . Additionally, its interaction with biological systems may lead to the disruption of cellular processes due to its reactive nature.

Phenylcarbylamine chloride can be synthesized through several methods:

  • Chlorination of Phenyl Isothiocyanate: This method involves the direct chlorination of phenyl isothiocyanate, resulting in the formation of phenylcarbylamine chloride.
  • Reactions with Isocyanides: Various synthetic pathways involving isocyanides can also lead to the production of this compound.

These synthesis methods highlight the compound's derivation from other nitrogen-containing organic compounds.

Research into the interactions of phenylcarbylamine chloride focuses on its toxicological effects and reactivity with biological systems. Studies indicate that exposure can lead to acute toxicity symptoms, necessitating further investigation into safe handling practices and potential antidotes for poisoning scenarios . Additionally, understanding its reactivity helps in developing safer synthetic routes in chemical laboratories.

Phenylcarbylamine chloride shares similarities with several other compounds in terms of structure and reactivity. Here are some comparable compounds:

Compound NameChemical FormulaKey Characteristics
Isocyanide DichlorideR-N=CCl₂Participates in Friedel-Crafts-like reactions
Phenyl IsothiocyanateC₇H₆N₂SUsed as a precursor for phenylcarbylamine chloride
Benzyl ChlorideC₇H₇ClReactive alkyl halide used in organic synthesis

Uniqueness: Phenylcarbylamine chloride is unique among these compounds due to its high toxicity and specific applications as a chemical warfare agent. Its structural characteristics also differentiate it from typical alkyl halides like benzyl chloride, which are more commonly used in synthetic organic chemistry without the same level of hazard.

Molecular Structure (C7H5Cl2N)

Phenylcarbylamine chloride possesses the molecular formula C₇H₅Cl₂N, representing a compound with a molecular weight of 174.02 grams per mole [2] [10]. The molecular structure consists of a phenyl ring (C₆H₅) directly attached to a carbylamine group through a nitrogen atom, with the carbylamine moiety bearing two chlorine atoms bonded to the central carbon [1] [2]. The structural arrangement can be described by the Simplified Molecular Input Line Entry System notation as C1=CC=C(C=C1)N=C(Cl)Cl, which illustrates the connectivity pattern within the molecule [10] [20].

The three-dimensional molecular geometry exhibits a characteristic planar arrangement around the carbon-nitrogen double bond [21]. The International Chemical Identifier Key for this compound is TTWWZVGVBRPHLE-UHFFFAOYSA-N, providing a unique digital fingerprint for database identification purposes [2] [10]. The compound belongs to the broader class of isocyanide dichlorides, characterized by the general functional group structure R-N=CCl₂ [14] [15].

PropertyValue
Molecular FormulaC₇H₅Cl₂N
Molecular Weight (g/mol)174.02
CAS Registry Number622-44-6
PubChem Compound ID12145
SMILESC1=CC=C(C=C1)N=C(Cl)Cl
InChI KeyTTWWZVGVBRPHLE-UHFFFAOYSA-N

Chemical Bonding Characteristics

The chemical bonding in phenylcarbylamine chloride features a carbon-nitrogen double bond as the central structural element, with the nitrogen atom maintaining sp² hybridization [12] [21]. The carbon-nitrogen distance in isocyanide-type structures typically measures approximately 115.8 picometers, similar to the analogous measurement in methyl isocyanide [21]. The carbon-nitrogen-carbon bond angles approach linearity at approximately 180 degrees, consistent with the sp hybridization pattern observed in isocyanide functional groups [21].

The compound exhibits resonance stabilization through two primary canonical structures: one featuring a triple bond between nitrogen and carbon, and another displaying a double bond configuration [21]. The π lone pair of electrons on the nitrogen atom contributes significantly to structural stability and accounts for the linear geometry characteristic of isocyanide compounds [21]. This electronic arrangement also imparts carbene-like reactivity characteristics to the molecule, particularly regarding nucleophilic attack susceptibility [12].

The phenyl ring attachment occurs through the nitrogen atom rather than the carbon center, distinguishing this compound from related nitrile structures where connectivity proceeds through the carbon atom [21]. The two chlorine atoms bonded to the dichloride carbon maintain typical carbon-chlorine single bond characteristics, with bond lengths and strengths consistent with aliphatic carbon-chlorine bonds [16] [17].

Structural Relationship to Other Isocyanide Dichlorides

Phenylcarbylamine chloride represents a well-characterized example within the isocyanide dichloride family, sharing the fundamental R-N=CCl₂ functional group pattern with other compounds in this chemical class [14] [15]. The general preparation methodology for isocyanide dichlorides involves chlorination of corresponding isocyanides, establishing a synthetic relationship across the entire compound family [14].

Classical synthetic approaches for producing isocyanide dichlorides include chlorination of organic isothiocyanates following the reaction pathway: R-N=C=S + 2 Cl₂ → R-N=CCl₂ + SCl₂ [14]. Alternative synthetic routes involve chlorination of alkyl isocyanates using phosphorus pentachloride according to: R-N=C=O + PCl₅ → R-N=CCl₂ + POCl₃ [14]. Cyanogen chloride can also undergo chlorination to produce isocyanide dichlorides via: ClCN + Cl₂ → ClN=CCl₂ [14].

The structural relationship extends to reactivity patterns, where isocyanide dichlorides participate in Friedel-Crafts-type reactions leading to benzamide formation after hydrolysis [14]. The general reaction mechanism proceeds as: R-N=CCl₂ + ArH → R-N=C(Cl)Ar + HCl, followed by R-N=C(Cl)Ar + H₂O → R(H)NC(O)Ar + HCl [14]. This reactivity pattern demonstrates the unified chemical behavior characteristic of the isocyanide dichloride structural family.

Structural ParameterDescription
Central Functional GroupR-N=CCl₂
Phenyl Ring AttachmentThrough nitrogen atom
Chlorine AtomsTwo chlorine atoms bonded to carbon
Carbon-Nitrogen Double BondC=N (part of imino group)
Molecular GeometryPlanar arrangement around C=N
ClassificationIsocyanide dichloride

International Union of Pure and Applied Chemistry and Alternative Nomenclature Systems

The International Union of Pure and Applied Chemistry systematic name for this compound is N-phenylcarbonimidic dichloride, reflecting the standard nomenclature rules for imidic acid derivatives [2] [26]. Alternative systematic designations include phenylcarbonimidic dichloride and N-(dichloromethylene)aniline, each emphasizing different structural aspects of the molecule [2] [6].

The compound possesses numerous alternative names reflecting its historical development and varied applications [2] [10]. Common alternative designations include phenylcarbylamine chloride, phenyl isocyanide dichloride, phenyliminophosgene, and N-phenylimidophosgene [1] [2] [7]. The designation "phenylcarbylamine chloride" derives from the historical carbylamine nomenclature system, while "phenyl isocyanide dichloride" emphasizes the isocyanide functional group characteristics [1] [16].

Additional systematic names include carbonimidic dichloride, phenyl- and imidocarbonyl chloride, phenyl-, which follow standard organic nomenclature conventions for dichloride derivatives [2] [6]. The European Community number 210-735-0 provides regulatory identification within the European chemicals database system [2] [8]. During its historical use as a chemical warfare agent, the compound carried the military designation "K-Stoff" [1] [7] [23].

International nomenclature variations include the French designation "Chlorure de phénylcarbylamine" and the German name "Phenylcarbylaminchlorid," reflecting standardized chemical naming conventions across different linguistic systems [8] [23] [25]. The compound maintains consistent identification through its Chemical Abstracts Service registry number 622-44-6 across all nomenclature systems [2] [8] [10].

Nomenclature SystemName
International Union of Pure and Applied Chemistry NameN-Phenylcarbonimidic dichloride
Systematic NamePhenylcarbonimidic dichloride
Alternative Name 1Phenylcarbylamine chloride
Alternative Name 2Phenyl isocyanide dichloride
Alternative Name 3Phenyliminophosgene
Alternative Name 4N-Phenylimidophosgene
Alternative Name 5N-(Dichloromethylene)aniline
Chemical Warfare DesignationK-Stoff
French NameChlorure de phénylcarbylamine
German NamePhenylcarbylaminchlorid

Physical Description

Phenylcarbylamine chloride appears as a pale yellow oily liquid with an odor of onions. Highly toxic by inhalation and skin absorption. Strongly irritates skin and mucous membranes. Density 1.265 g / cm3. Insoluble in water and soluble in alcohol. Noncombustible.

Color/Form

PALE-YELLOW, OILY LIQUID

XLogP3

3.8

Boiling Point

210 °C @ 760 MM HG

Vapor Density

6.03 (AIR= 1)

Density

1.285 @ 15 °C

LogP

2.54 (LogP)

Odor

ONION-LIKE ODOR

Melting Point

19.5 °C

UNII

84XDL272K2

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.5%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

622-44-6

Wikipedia

Phenyliminocarbonyl dichloride

Use Classification

Fire Hazards -> Flammable - 2nd degree, Reactive - 1st degree

Methods of Manufacturing

CHLORINATION OF PHENYLISOTHIOCYANATE.

Storage Conditions

IN GENERAL, MATERIALS WHICH ARE TOXIC AS STORED OR WHICH CAN DECOMP INTO TOXIC COMPONENTS...SHOULD BE STORED IN A COOL, WELL-VENTILATED PLACE, OUT OF DIRECT RAYS OF THE SUN, AWAY FROM AREAS OF HIGH FIRE HAZARD, & SHOULD BE PERIODICALLY INSPECTED... INCOMPATIBLE MATERIALS SHOULD BE ISOLATED FROM EACH OTHER.

Stability Shelf Life

MILDLY VOLATILE

Dates

Last modified: 04-14-2024

Spectral interactions of piperonyl butoxide and isocyanides with purified hepatic cytochrome P-450 from uninduced mice

G A Beumel, P E Levi, E Hodgson
PMID: 4018535   DOI: 10.1016/0306-3623(85)90068-0

Abstract

The binding of isocyanides and the metabolites of piperonyl butoxide (PBO) to reduced cytochrome P-450 in intact microsomes gives rise to the type III optical difference spectrum which is characterized by two pH dependent peaks in the Soret region. Each of the purified cytochrome P-450 isozymes (A1, B1, B2, B3) metabolized PBO and produced a spectrum in the Soret region. Only the A1 fraction produced the pH dependent type III spectrum. The B1 fraction produced a spectrum with only one peak at 430 nm while the spectrum produced by both the B2 and B3 fractions contained only the 455 nm peak. Each of the isozymes produce pH dependent type III spectra with both ethyl isocyanide and phenyl isocyanide dichloride.


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